3-bromo-4-iodo-1-methyl-1H-pyrazole
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Overview
Description
3-Bromo-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound characterized by the presence of bromine and iodine atoms attached to a pyrazole ring. The molecular formula of this compound is C4H4BrIN2, and it has a molecular weight of 286.9 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-iodo-1-methyl-1H-pyrazole typically involves the halogenation of a pyrazole derivative. One common method is the bromination and iodination of 1-methyl-1H-pyrazole. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of the hydrogen atoms with bromine and iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-4-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-bromo-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine and iodine atoms can form halogen bonds with biological macromolecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methyl-1H-pyrazole
- 4-Iodo-1-methyl-1H-pyrazole
- 3,5-Dibromo-1-methyl-1H-pyrazole
- 3-Iodo-1-methyl-1H-pyrazole
Uniqueness
3-Bromo-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both bromine and iodine atoms on the pyrazole ring. This dual halogenation enhances its reactivity and allows for diverse chemical transformations. The combination of bromine and iodine also imparts distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-4-iodo-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrIN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFNNSZUIOUGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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